5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione
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Overview
Description
5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C5H9N3O3 It is a derivative of imidazolidine-2,4-dione, which is a five-membered heterocyclic compound containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with an aminooxyethyl group. One common method is the reaction of imidazolidine-2,4-dione with 2-(aminooxy)ethanol under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst, such as a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxyethyl group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the aminooxyethyl group.
5-Ethyl-5-methylimidazolidine-2,4-dione: A derivative with ethyl and methyl substituents.
5,5-Dimethylimidazolidine-2,4-dione: A derivative with two methyl groups
Uniqueness
5-(2-(Aminooxy)ethyl)imidazolidine-2,4-dione is unique due to the presence of the aminooxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry. Additionally, the aminooxyethyl group may contribute to the compound’s biological activities, such as its potential antibacterial and anticancer effects .
Properties
CAS No. |
495399-39-8 |
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Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-(2-aminooxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O3/c6-11-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI Key |
RNFYTRCILQPKMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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